molecular formula C10H16O2 B2518292 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde CAS No. 1823038-30-7

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde

Cat. No. B2518292
CAS RN: 1823038-30-7
M. Wt: 168.236
InChI Key: WGJLNJYLCFSLRF-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde, also known as isochroman-6-carbaldehyde, is a cyclic organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant odor and is widely used in the field of organic chemistry.

Scientific Research Applications

Synthesis of Steroid Compounds

This compound has been used in the synthesis of steroid compounds. Specifically, it has been used in the total syntheses of steroid diketones of the cis-cis series by condensation with 2-methyl 2-cyclopenten-1-one . This process is part of the broader field of organic synthesis, where complex organic compounds are constructed by connecting simple ones together .

Synthesis of D-homosteroid Diketones

The compound has also been used in the synthesis of some D-homosteroid diketones of the cis-cis series having a 15-keto group. This was achieved by condensation with 2-methyl-2-cyclohexen-1-one . This is another example of its use in organic synthesis .

Production of Tetracyclic Hydroxy Diketone

The compound can be reduced with aluminum isopropoxide to yield a product which, when condensed with p-benzoquinone, yields a tetracyclic hydroxy diketone . This showcases its potential in the production of complex organic structures .

Synthesis of Benzopyran-annulated Pyrano[2,3-c]pyrazoles

The compound has been used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .

Production of Aminobenzopyran Frameworks

The compound has been used in the production of aminobenzopyran frameworks. This was achieved after nitro-containing products were reduced in tandem with iron (II) in an acidic medium . This demonstrates its versatility in the synthesis of various organic structures .

Potential Use in Medicinal Chemistry

Given the compound’s role in the synthesis of various organic structures, it has potential applications in medicinal chemistry. For instance, the benzopyran-annulated pyrano[2,3-c]pyrazoles synthesized using this compound have shown promising human Chk1 kinase growth inhibition , indicating potential use in the development of new therapeutic agents .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h6,8-10H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLNJYLCFSLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbaldehyde

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